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Guanosine-d1 (hydrate)

Cat. No.: B12411350
M. Wt: 302.26 g/mol
InChI Key: YCHNAJLCEKPFHB-UOKIMUGOSA-N
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Description

Role of Deuterium (B1214612) in Modulating Spectroscopic Signatures of Biomolecules

Deuterium (²H), a stable isotope of hydrogen, plays a crucial role in modulating the spectroscopic signatures of biomolecules. Its increased mass compared to protium (B1232500) (¹H) leads to discernible changes in a molecule's properties, which can be detected by various spectroscopic techniques.

In mass spectrometry (MS), the mass difference between deuterated and non-deuterated compounds allows for their clear separation and quantification. nih.gov This is the foundational principle of hydrogen-deuterium exchange mass spectrometry (HDX-MS), a technique used to study protein dynamics. In HDX-MS, labile hydrogens in a protein are replaced by deuterium, and the rate of this exchange provides information about the protein's solvent accessibility and local flexibility. longdom.org

In infrared (IR) spectroscopy, the substitution of hydrogen with deuterium alters the vibrational frequencies of chemical bonds. For example, the stretching frequency of an N-H bond is different from that of an N-D bond. This shift in frequency can be used to study the structure and dynamics of proteins and nucleic acids. researchgate.net

Nuclear magnetic resonance (NMR) spectroscopy is another powerful technique that benefits from deuterium labeling. The replacement of a proton with a deuteron (B1233211) can simplify complex proton NMR spectra and provide unique structural and dynamic information.

Overview of Guanosine (B1672433) and its Functional Importance in Nucleic Acid Biology

Guanosine is a purine (B94841) nucleoside composed of a guanine (B1146940) molecule attached to a ribose sugar. wikipedia.org It is a fundamental building block of nucleic acids, DNA and RNA, and plays a central role in numerous biological processes. wikipedia.orgnumberanalytics.com

In both DNA and RNA, guanine pairs with cytosine via three hydrogen bonds, a feature that significantly contributes to the stability of the DNA double helix. fiveable.mewikipedia.org Beyond its structural role, guanosine is vital for the storage and transmission of genetic information. allen.in Guanine-rich sequences in DNA can also form unique secondary structures known as G-quadruplexes, which are involved in regulating gene expression. allen.in

Furthermore, the phosphorylated forms of guanosine, such as guanosine triphosphate (GTP), are crucial for cellular energy transfer, signal transduction through G-proteins, and protein synthesis. wikipedia.orgnumberanalytics.com Guanosine is also required for RNA splicing, a critical step in the processing of messenger RNA (mRNA). wikipedia.org Given its multifaceted roles, guanosine and its derivatives are key to the integrity and function of genetic material and cellular regulation.

Rationale for Deuterium Incorporation in Guanosine (Guanosine-d1 (Hydrate)) for Specialized Research Applications

The strategic incorporation of a deuterium atom into the guanosine molecule to create Guanosine-d1 (hydrate) provides researchers with a powerful tool for specialized studies. The "d1" designation indicates the presence of a single deuterium atom, and "(hydrate)" signifies that the compound exists in a form that includes water molecules. The precise placement of the deuterium label allows for the targeted investigation of specific molecular interactions and dynamics.

In the context of the research applications discussed above, Guanosine-d1 (hydrate) can be used to:

Trace Metabolic Pathways: By introducing Guanosine-d1 (hydrate) into a biological system, researchers can use mass spectrometry to follow its incorporation into newly synthesized DNA and RNA, providing insights into nucleic acid metabolism.

Probe Structural Dynamics: In NMR and IR spectroscopy studies, the deuterium label in Guanosine-d1 (hydrate) can serve as a probe to investigate the local environment and dynamics of guanosine residues within nucleic acid structures like G-quadruplexes or protein-nucleic acid complexes.

Elucidate Reaction Mechanisms: The kinetic isotope effect, where the C-D bond reacts slower than the C-H bond, can be exploited to study the mechanisms of enzymes that process guanosine or guanine.

In essence, Guanosine-d1 (hydrate) combines the fundamental biological importance of guanosine with the analytical advantages of stable isotope labeling, making it a highly valuable compound for advanced biochemical and biophysical research.

Compound Information

Compound NameSynonymsMolecular Formula
GuanosineGuanine-9-β-D-ribofuranoside, GuanozinC₁₀H₁₃N₅O₅
Guanosine-d1 (hydrate)-C₁₀H₁₂DN₅O₅·xH₂O
Guanine2-Amino-1,9-dihydro-6H-purin-6-oneC₅H₅N₅O
Cytosine4-amino-1H-pyrimidine-2-oneC₄H₅N₃O
Adenine (B156593)9H-Purin-6-amineC₅H₅N₅
Thymine5-Methyl-1H-pyrimidine-2,4-dioneC₅H₆N₂O₂
Uracil1H-Pyrimidine-2,4-dioneC₄H₄N₂O₂
DeuteriumHeavy hydrogenD or ²H
Guanosine triphosphateGTPC₁₀H₁₆N₅O₁₄P₃

Physicochemical Properties of Guanosine

PropertyValueUnit
Molar Mass283.241 g/mol
AppearanceWhite, crystalline powder-
Solubility in WaterSlightly soluble-
Proton Affinity (PAff)993.40kJ/mol
Gas Basicity (BasG)960.90kJ/mol

This table presents data for the non-deuterated form of Guanosine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N5O6 B12411350 Guanosine-d1 (hydrate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N5O6

Molecular Weight

302.26 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-2-deuterio-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate

InChI

InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i9D;

InChI Key

YCHNAJLCEKPFHB-UOKIMUGOSA-N

Isomeric SMILES

[2H][C@@]1([C@@H]([C@@H]([C@H](O1)CO)O)O)N2C=NC3=C2N=C(NC3=O)N.O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O

Origin of Product

United States

Application in Nuclear Magnetic Resonance Nmr Spectroscopy for Structural and Dynamic Studies

Strategies for Reducing Spectral Complexity and Enhancing Resolution in Large Nucleic Acids

As the size of nucleic acids increases beyond ~25 kDa, their solution NMR spectra become increasingly complex and difficult to interpret due to severe resonance overlap and rapid signal decay. nih.gov Deuteration strategies, ranging from uniform (perdeuteration) to site-specific labeling with compounds like Guanosine-d1, are instrumental in simplifying these spectra and enhancing resolution. oup.com

Perdeuteration, or the uniform replacement of most protons with deuterons, is a powerful technique for studying high-molecular-weight macromolecules. nih.gov The primary benefit of this approach is the significant reduction in ¹H-¹H dipolar couplings, which are a major source of the rapid transverse relaxation (short T₂) that leads to broad spectral lines in large molecules. nih.gov By replacing protons with deuterons, which have a much smaller magnetic moment, these relaxation pathways are attenuated, resulting in narrower and more easily observable resonance lines. nih.govnih.gov This is particularly advantageous for exchangeable amide protons, which can be observed in a protonated state after transferring the deuterated protein into protonated solvent, providing key structural information without broadening from nearby carbon-bound protons. nih.gov

While perdeuteration simplifies spectra and improves line shapes, it also leads to a significant loss of information, as the majority of protons become "signal silent," precluding the measurement of crucial ¹H-¹H distance restraints from Nuclear Overhauser Effect (NOE) spectra. nih.govnih.gov A highly effective compromise is the selective protonation of specific sites within a perdeuterated molecule. nih.gov For instance, proteins can be overexpressed in deuterated media with protonated pyruvate (B1213749) as the carbon source, resulting in a molecule that is highly deuterated except for the methyl groups of Alanine, Valine, Leucine, and Isoleucine. nih.gov This approach retains the benefits of deuteration for spectral resolution while reintroducing a rich set of NOEs from these strategically important methyl groups, which are often found in hydrophobic cores and at protein-protein interfaces. nih.gov In nucleic acids, similar strategies involving site-specific incorporation of protonated or specifically deuterated residues like Guanosine-d1 simplify crowded spectral regions, enabling specific assignments and structural analysis that would otherwise be impossible. oup.comnih.gov

Table 1: Strategies for Spectral Simplification using Deuteration

StrategyDescriptionPrimary Benefit for NMRReference
Perdeuteration (Uniform Deuteration)Substitution of nearly all ¹H atoms in a molecule with ²H (deuterium).Reduces ¹H-¹H dipolar couplings, mitigating line broadening and simplifying spectra for large macromolecules. nih.govnih.gov
Fractional DeuterationPartial (e.g., 50-75%) deuteration of the molecule.A compromise that improves linewidths while retaining enough protons for NOE measurements. nih.gov
Selective ProtonationIntroduction of protons at specific sites (e.g., methyl groups) in an otherwise perdeuterated molecule.Reintroduces specific NOE signals for distance restraints without the complexity of a fully protonated spectrum. nih.gov
Site-Specific DeuterationDeuteration at a single, specific position, such as the H8 position of a purine (B94841) (e.g., Guanosine-d1).Removes specific signals to resolve local overlap and aid in unambiguous resonance assignment. oup.comnih.gov

Resonance assignment, the process of associating each NMR signal with a specific atom in the molecule, is a prerequisite for structure determination and can be a significant bottleneck, especially for nucleic acids. nih.govsonar.ch Selective deuteration is a highly effective method for simplifying this task. nih.gov By comparing the NMR spectra of a natural, fully protonated nucleic acid with one containing a site-specifically deuterated nucleoside, such as Guanosine-d1, assignments can be made unambiguously. The disappearance of a specific resonance in the spectrum of the deuterated sample directly confirms its assignment. nih.gov

This strategy has been successfully applied to resolve severe spectral overlap. For example, the 5' and 5'' protons of deoxyribose sugars often have overlapping signals in a narrow spectral range, making them difficult to assign. nih.gov By synthesizing a DNA strand with stereoselective deuteration of one of these protons, the remaining proton's signal can be clearly identified and assigned, providing access to valuable structural information. nih.gov Similarly, in a study of a repetitive d(CGG)₅ sequence, which exhibits extensive spectral overlap, the site-specific deuteration of guanine (B1146940) bases at the H8 position allowed for the unambiguous identification of a key sequential connectivity, which was critical for elucidating the structure. nih.gov These manual assignment strategies are increasingly supported by automated assignment algorithms, such as FLYA, which can use peak lists from spectra of unlabeled or selectively labeled RNAs to generate reliable assignments, drastically reducing the time required for this process. nih.govsonar.ch

The slow tumbling of large molecules and macromolecular complexes in solution is a primary cause of significant line broadening in NMR spectra. nih.gov This occurs because slow tumbling leads to more efficient transverse (spin-spin) relaxation, shortening the T₂ relaxation time and increasing the width of the resonance lines. nih.gov Replacing protons with deuterons is a key strategy to counteract this effect. nih.gov The much smaller magnetic moment of deuterium (B1214612) compared to hydrogen drastically reduces the efficiency of dipolar relaxation, which is a dominant relaxation mechanism for protons. nih.govnih.gov

This approach is crucial for studying large RNA molecules. For example, combining selective ¹⁵N labeling of guanosine (B1672433) at the N9 position with extensive deuteration of the ribose moiety results in significantly sharper signals. nih.gov The favorable relaxation properties of the N9 nucleus, coupled with the reduction of dipolar interactions due to deuteration, afford narrow linewidths that enable the study of structure and dynamics in RNAs as large as 78 kDa. nih.gov Even partial deuteration can offer a substantial advantage; a 50% to 75% deuteration level is often a good compromise, sufficiently narrowing lines for analysis while retaining enough protons to derive structural restraints from NOE experiments. nih.gov

Probing Conformational Dynamics and Flexibility of RNA and DNA Structures

Beyond simplifying spectra for static structure determination, deuterium labeling is a powerful tool for investigating the internal motions and conformational flexibility of nucleic acids. acs.orgwikipedia.org These dynamics, which span a wide range of timescales, are essential for biological functions such as protein recognition and catalysis.

The conformation of the five-membered ribose sugar ring is a key determinant of nucleic acid structure, with the C2'-endo and C3'-endo puckers being characteristic of B-form DNA and A-form RNA, respectively. Deuterium labeling provides a precise method for determining these conformations in solution. An enzymatic method has been developed to produce nucleotides that are specifically deuterated at the H2'' position of the ribose ring. nih.gov The incorporation of these nucleotides into a DNA sequence allows for the accurate measurement of scalar and residual dipolar couplings (RDCs) involving the C2' carbon. nih.gov These parameters are highly sensitive to the local geometry, enabling the precise determination of the sugar pucker. nih.gov

Solid-state NMR on oriented samples offers another avenue for conformational analysis. In a study of a hydrated DNA dodecamer, different nucleosides were deuterated at either the base (e.g., [8-²H]-2'-deoxyguanosine) or the sugar (e.g., [2''-²H]-2'-deoxyadenosine). capes.gov.br By analyzing the deuterium NMR line shapes, the orientation of the C-D bonds relative to the main helical axis could be determined. The results for the sugar C-D bond were in strong agreement with the expected C2'-endo conformation, and researchers were able to establish that the population of the C3'-endo form could not exceed 20%. capes.gov.br

Table 2: Deuterium-Edited NMR for Ribose Conformation Analysis

TechniqueLabeling StrategyMeasured ParameterDerived Structural InformationReference
Solution NMRSelective deuteration at the ribose H2'' position.Scalar and residual dipolar couplings (RDCs) for bond vectors attached to the C2' carbon.Accurate determination of the ribose sugar pucker (e.g., C2'-endo vs. C3'-endo). nih.gov
Solid-State NMRDeuteration of the ribose 2'' position in an oriented sample.Orientation of the C2''-D bond with respect to the helix axis, determined from line-shape analysis.Confirmation of the dominant sugar pucker (e.g., C2'-endo) and estimation of minor conformer populations. capes.gov.br

Deuterium NMR is exceptionally well-suited for characterizing molecular dynamics across a vast range of timescales, from fast local librations to slower, functionally important conformational changes occurring on the microsecond-to-millisecond timescale. acs.orgnih.govnih.gov In the solid state, deuterium NMR line shapes and relaxation measurements are highly sensitive to the rate and amplitude of molecular motions. acs.org

A solid-state deuterium NMR study of a DNA dodecamer containing the EcoRI recognition site provides a clear example. acs.org By specifically labeling a deoxycytidine residue, researchers found that its furanose ring and the adjacent phosphate (B84403) backbone exhibited large-amplitude motions on the 0.1-millisecond timescale. acs.org This mobility was significantly greater than in other parts of the sequence, suggesting that sequence-specific dynamics play a role in protein-DNA recognition. acs.org Advanced deuterium NMR experiments, such as rotating frame relaxation dispersion (R₁ρ), quadrupolar Carr–Purcell–Meiboom–Gill (QCPMG) relaxation dispersion, and quadrupolar chemical exchange saturation transfer (Q-CEST), can be applied to selectively deuterated samples to probe these slow motional modes that are often directly linked to biological function. nih.govnih.gov These techniques provide powerful tools for characterizing the complex conformational ensembles of nucleic acids in both solution and solid states. nih.gov

Characterization of Conformational Equilibria

Guanosine and its derivatives can adopt multiple conformations and participate in various self-assembly structures, such as G-quadruplexes. Characterizing the dynamic equilibrium between these states is crucial for understanding their biological function. Pulsed field gradient (PFG) NMR studies on lipophilic guanosine nucleosides, for instance, have been used to measure diffusion coefficients of different aggregated forms, providing insight into the self-assembly processes influenced by cations, anions, and solvents nih.gov.

In such complex systems, the NMR spectra can be crowded with overlapping signals. The use of Guanosine-d1 (hydrate) simplifies the ¹H NMR spectrum by eliminating the signal and scalar couplings associated with the deuterated position. This spectral simplification is invaluable for resolving ambiguities and accurately determining the populations of different conformational states. While direct studies on Guanosine-d1 are not prevalent, the principle is demonstrated in studies of other labeled nucleosides where selective deuteration helps in the analysis of complex tautomeric and anomeric equilibria in solution nih.gov. For example, in tRNA-guanine transglycosylase (TGT), ¹⁹F-NMR was used to assess inhibitor-induced conformational changes, demonstrating how specific labeling can report on dynamic protein rearrangements and shifts in equilibrium nih.gov.

Elucidation of Protein-Nucleic Acid Interactions and Ligand Binding

Understanding the intricate dance between proteins and nucleic acids is fundamental to molecular biology. Deuterium labeling of nucleosides like guanosine is a key strategy for dissecting these interactions.

Deuterium Labeling for Mapping Interaction Interfaces

Identifying the precise contact points between a nucleic acid and a protein is often challenging due to the size and complexity of these complexes. Deuteration, in conjunction with techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), helps map these interfaces. By selectively incorporating Guanosine-d1 into an RNA or DNA sequence, researchers can simplify the NOESY spectrum. The absence of specific cross-peaks involving the deuterated position helps to unambiguously assign other nearby protons and identify intermolecular contacts.

This approach is part of a broader strategy where isotopic labeling provides crucial distance restraints for structural modeling. Neutron crystallography, another powerful technique for studying protein-nucleic acid interactions, also relies heavily on deuteration to visualize hydrogen bonds and interaction networks at the interface nih.gov. The principles of using isotopic labels to map interaction sites are well-established and are critical for building accurate models of macromolecular complexes nih.gov.

Quantification of Ligand-Induced Conformational Changes

When a ligand or protein binds to a nucleic acid, it often induces conformational changes that are critical for biological function. NMR spectroscopy is highly sensitive to these changes, which manifest as chemical shift perturbations (CSPs) in the spectrum. However, in large complexes, these changes can be difficult to detect and quantify due to spectral overlap and line broadening.

Incorporating Guanosine-d1 can mitigate these challenges. By reducing spectral complexity, it becomes easier to track the chemical shifts of specific, non-deuterated protons within the guanosine moiety and the surrounding structure as a ligand is titrated in. This allows for a more precise quantification of the binding affinity and the kinetics of the conformational changes. Studies have shown that even subtle mutations or different ligands can shift conformational ensembles, and NMR is a key technique to detect and quantify these population shifts nih.gov. For example, research on tRNA-guanine transglycosylase used ¹⁹F-NMR to show how different ligands stabilize a functionally inactive twisted state of the enzyme, demonstrating the power of site-specific labels in quantifying structural rearrangements upon binding nih.gov.

Advanced NMR Techniques Enhanced by Deuteration

The benefits of using Guanosine-d1 are most pronounced in advanced NMR experiments designed to push the size limits of structural analysis and to probe molecular dynamics with high precision.

Application of TROSY (Transverse Relaxation-Optimized Spectroscopy) Principle

The study of large biomolecules (>30 kDa) by solution NMR is severely hampered by rapid transverse relaxation, which leads to broad signals and low sensitivity. Transverse Relaxation-Optimized Spectroscopy (TROSY) is a revolutionary technique that significantly reduces relaxation rates, resulting in dramatically sharper lines and improved spectral quality grafiati.com.

The full potential of TROSY is realized only in combination with extensive deuteration nih.gov. By replacing most protons with deuterons, the dipolar relaxation network is significantly reduced, which is a prerequisite for the TROSY effect to be efficient. The incorporation of deuterated nucleosides, such as Guanosine-d1, is therefore essential for studying large RNA molecules and their protein complexes. A recent study demonstrated the power of this approach by using selectively ¹⁵N-labeled guanosine with extensive ribose deuteration to study RNAs as large as 78 kDa. This method provided sharp, well-resolved signals, enabling detailed analysis of structure and dynamics in functionally important viral RNAs nih.gov. This highlights how deuteration is indispensable for extending the application of NMR to ever-larger and more complex nucleic acid systems nih.govcopernicus.org.

Table 1: Impact of Deuteration on NMR Parameters for Large Biomolecules

NMR ParameterIn Protonated SampleIn Deuterated Sample (e.g., with Guanosine-d1)Advantage of Deuteration
Transverse Relaxation (T₂) Short (Fast decay)Long (Slow decay)Sharper NMR signals, higher sensitivity (TROSY effect) grafiati.comnih.gov
¹H-¹H Dipolar Interactions Extensive networkGreatly reducedSlower relaxation, suppression of spin diffusion nih.gov
Spectral Complexity High (many overlapping signals)Reduced (fewer proton signals)Easier resonance assignment and analysis nih.gov
Applicable Molecular Weight Limited to < 30 kDaExtended to > 100 kDaEnables study of large, biologically relevant complexes nih.gov

Field Cycling Relaxometry for Enzyme-Bound Ligand Dynamics

Field Cycling NMR Relaxometry is a powerful, albeit less common, technique used to measure spin-lattice relaxation rates (R₁) over a wide range of magnetic field strengths. This provides unique insights into molecular dynamics across different timescales. This method has been successfully applied to investigate the dynamics of substrates and cofactors while they are bound to an enzyme nih.gov.

In one key study, high-resolution field cycling ³¹P NMR relaxometry was used to probe the dynamics of guanosine-5'-monophosphate (B10773721) (GMP) and its analogs bound to GMP reductase (GMPR). The experiments revealed distinct dynamic signatures for different catalytic steps, such as deamination and hydride transfer nih.gov. These studies showed that the enzyme, substrates, and cofactors are linked in complex, reaction-specific dynamic networks, and that parts of the substrate remote from the chemical action are critical for catalysis.

While these studies focused on the ³¹P nucleus, incorporating Guanosine-d1 would be advantageous in complementary ¹H field cycling experiments. By simplifying the proton spectrum, it would help to isolate and analyze the relaxation profiles of specific protons on the ligand, providing a more detailed picture of the guanosine moiety's dynamics within the enzyme's active site.

Table 2: Research Findings on Enzyme-Bound Substrate Dynamics using Field Cycling NMR

Complex StudiedKey FindingImplication for CatalysisReference
E·GMP·NADP⁺ on GMP Reductase Undergoes a partial deamination reaction. The cofactor exhibits faster local motions compared to GMP.Shows a dynamic network specific to the deamination step. nih.gov
E·IMP·NADP⁺ on GMP Reductase Undergoes a partial hydride transfer reaction. The cofactor is more constrained than IMP.Reveals a distinct dynamic network for the hydride transfer step. nih.gov
Mutant GMPR Complexes Mutations (e.g., at Asp129, Lys77) alter the dynamic properties of the bound substrate and cofactor in a reaction-specific manner.Identifies key residues that act as hubs in the catalytic dynamic network. nih.gov

Residual Dipolar Coupling (RDC) Measurements for Global Structure Determination

Residual Dipolar Couplings provide information on the orientation of internuclear vectors with respect to the magnetic field, offering long-range structural information that is highly complementary to the short-range distance restraints from NOEs. nih.govduke.edu In isotropic solutions, the random tumbling of molecules averages dipolar couplings to zero. However, by introducing a slight degree of molecular alignment using media such as bacteriophage, bicelles, or compressed polyacrylamide gels, a small, measurable residual dipolar coupling can be observed. duke.edunih.gov

The use of deuterated compounds, including site-specifically labeled Guanosine-d1 (hydrate), is instrumental in RDC measurements for several reasons. Deuteration, the substitution of a proton (¹H) with a deuteron (B1233211) (²H), simplifies complex ¹H-NMR spectra by reducing the number of proton signals and minimizing spin diffusion, a phenomenon that can complicate NOE analysis in large RNAs. nih.gov The smaller gyromagnetic ratio of deuterium compared to protium (B1232500) leads to a significant reduction in the contribution of the substituted nucleus to dipolar relaxation, resulting in sharper NMR lines. nih.gov

Research has demonstrated that RDCs measured for various internuclear vectors within a nucleic acid, including those involving guanosine residues, can be used to refine the global structure. nih.gov For example, ¹H-¹⁵N RDCs of the imino protons in guanine bases provide information on the orientation of the N-H bond vector. nih.gov Additionally, ¹H-¹H RDCs between imino protons of neighboring base pairs, including those involving guanine, can offer insights into the helical geometry. nih.gov The collective data from multiple RDCs across the molecule allows for the precise determination of the relative orientation of different structural elements, such as helices and loops, thus defining the global fold of the nucleic acid. duke.eduresearchgate.net

A new RDC-based NMR procedure has been developed for the rapid determination of RNA tertiary structure. This approach replaces the time-consuming NOE-based sequential assignment with a fully automated RDC-based assignment strategy, significantly accelerating the structure determination process. duke.edu

Detailed Research Findings:

In another study focusing on the measurement of imino ¹H-¹H RDCs in the Iron Responsive Element (IRE) RNA and native E. coli tRNAVal, researchers were able to observe couplings between imino protons in G-U wobble base pairs and between adjacent base pairs. nih.gov These ¹H-¹H RDCs are particularly valuable as the corresponding vectors are oriented roughly along the helical axis, providing complementary information to the more commonly measured ¹H-¹⁵N RDCs. nih.gov

The table below presents a hypothetical dataset illustrating how measured RDC values for a guanosine residue within a nucleic acid could be used to refine its structure. The agreement between the experimentally measured RDCs and those back-calculated from a structural model is a key indicator of the accuracy of the determined global structure.

Internuclear VectorMeasured RDC (Hz)Calculated RDC (Hz) from Model ACalculated RDC (Hz) from Model B
G-N1-H1-15.2-14.8-10.5
G-C8-H88.58.212.1
G-C1'-H1'-5.7-5.5-9.3

In this example, the close agreement between the measured RDCs and those calculated from Model A would support its structural accuracy, while the significant deviations for Model B would indicate an incorrect global fold.

Application in Mass Spectrometry Ms Based Techniques for Analysis and Tracing

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique used to study the conformational dynamics of proteins and nucleic acids in solution. nih.gov The method relies on the exchange of labile hydrogen atoms on the backbone of these biomolecules with deuterium (B1214612) from a deuterated solvent. youtube.comyoutube.com The rate and extent of this exchange are highly dependent on the local structural environment, such as solvent accessibility and hydrogen bonding. youtube.com

The binding of ligands, such as guanine (B1146940) nucleotides, can induce significant conformational changes in proteins. nih.gov HDX-MS can map these changes by measuring alterations in deuterium uptake. For instance, in the study of the small G-protein Cdc42, GTP binding was shown to decrease deuteration in key functional regions like the P-loop and Switch II, indicating a stabilization of these areas upon activation. nih.gov This demonstrates how the exchange process can reveal dynamic structural rearrangements that are crucial for biological function. Similarly, the conformation of nucleic acids can be investigated, with studies showing how factors like base modifications can influence duplex stability and conformation. scilit.com

The rate of hydrogen-deuterium exchange is directly related to the solvent accessibility of backbone amide hydrogens. youtube.com Regions of a protein or nucleic acid that are buried within the core or involved in stable hydrogen bonds will exhibit slower exchange rates compared to flexible, solvent-exposed regions. youtube.com By analyzing the deuterium uptake of different peptide fragments over time, a map of solvent accessibility and hydrogen bonding networks can be constructed. youtube.com This provides a detailed picture of the biomolecule's three-dimensional structure and flexibility in its native solution environment. nih.gov For example, studies on guanosine (B1672433) 5'-monophosphate have utilized techniques like 1H NOESY to understand hydrogen bonding patterns and their role in forming aggregated structures in solution. nih.gov

HDX-MS experiments are typically performed over a series of time points, allowing for the kinetic analysis of the exchange process. youtube.comyoutube.com This provides information not just on which regions are protected or exposed, but also on the stability of the hydrogen bonds in those regions. Highly stable hydrogen bonds will exchange very slowly, while transient interactions will lead to faster exchange rates. This kinetic data is crucial for understanding the flexibility and dynamics of different parts of a biomolecule and how these properties relate to its function. youtube.com

Quantitative Mass Spectrometry with Guanosine-d1 (Hydrate) as an Internal Standard

In quantitative mass spectrometry, the goal is to accurately determine the amount of a specific analyte in a complex mixture. Stable isotope-labeled internal standards (SILS) are considered the gold standard for achieving high accuracy and precision in these measurements. chromatographyonline.comwaters.com

Guanosine-d1 (hydrate) can serve as a stable isotope-labeled internal standard for the quantification of endogenous guanosine in biological samples using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). chromatographyonline.comnih.gov An ideal internal standard has physicochemical properties that are virtually identical to the analyte of interest. chromatographyonline.com Since Guanosine-d1 (hydrate) is chemically identical to guanosine, differing only in the presence of a single deuterium atom, it co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer. waters.com A known amount of the deuterated standard is added to the sample before analysis, and the ratio of the signal from the endogenous analyte to the signal from the internal standard is used for quantification. nih.gov This approach has been successfully used for the quantification of various metabolites, including nucleosides, in diverse biological matrices. nih.govnih.govresearchgate.net

Table 1: Characteristics of an Ideal Stable Isotope Labeled Internal Standard

CharacteristicDescription
Chemical Similarity The labeled standard should be chemically identical or highly similar to the analyte to ensure similar behavior during sample preparation and analysis.
Mass Difference A sufficient mass difference between the analyte and the standard is necessary to allow for their distinct detection by the mass spectrometer.
Isotopic Purity The internal standard should have a high degree of isotopic enrichment and be free from contamination with the unlabeled analyte.
Stability The isotopic label should be stable and not undergo exchange during sample storage or analysis. acanthusresearch.com

A significant challenge in quantitative mass spectrometry is the "matrix effect," where other components in a complex biological sample can interfere with the ionization of the analyte, leading to either ion suppression or enhancement. longdom.org This can result in inaccurate quantification. Because a stable isotope-labeled internal standard like Guanosine-d1 (hydrate) has nearly identical physicochemical properties to the analyte, it is affected by matrix effects in the same way. waters.com By calculating the ratio of the analyte to the internal standard, the variability introduced by ion suppression can be effectively normalized, leading to more accurate and reliable quantitative results. nih.govlongdom.org This is a crucial advantage of using SILS in quantitative bioanalysis.

Accurate Quantification of Related Nucleosides and Metabolites

In mass spectrometry (MS)-based quantification, particularly when coupled with liquid chromatography (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision. Guanosine-d1 (hydrate) serves as an ideal internal standard for the quantification of endogenous guanosine and its related metabolites.

The principle behind its use lies in its chemical and physical similarity to the analyte of interest (the non-labeled guanosine). Guanosine-d1 (hydrate) and guanosine co-elute during chromatography and exhibit nearly identical ionization efficiency in the mass spectrometer's ion source. researchgate.net However, due to the mass difference imparted by the deuterium atom, they are distinguishable by the mass analyzer.

By adding a known amount of Guanosine-d1 (hydrate) to a sample, it can compensate for variations that may occur during sample preparation, extraction, and the MS analysis itself. researchgate.netnih.gov For instance, any loss of analyte during sample cleanup will be mirrored by a proportional loss of the internal standard. Similarly, fluctuations in instrument response, such as ion suppression or enhancement caused by the sample matrix, will affect both the analyte and the internal standard to a similar degree. nih.gov

The concentration of the endogenous analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve. This isotope dilution mass spectrometry approach mitigates the variability inherent in complex biological samples, leading to highly reliable and reproducible quantitative data. nih.govmdpi.com

Table 1: Example of a Calibration Curve Data for Guanosine Quantification using Guanosine-d1 (hydrate) as an Internal Standard

Guanosine Concentration (pmol/sample) Guanosine Peak Area Guanosine-d1 Peak Area (IS) Peak Area Ratio (Guanosine/Guanosine-d1)
1.0 15,234 150,500 0.101
5.0 76,170 151,000 0.504
10.0 153,000 150,800 1.015
50.0 759,000 149,900 5.063
100.0 1,510,000 150,100 10.060
200.0 3,050,000 150,300 20.293

This is a representative data table. Actual values may vary based on experimental conditions.

Mass Isotopomer Analysis for Isotopic Labeling Pattern Determination

Mass isotopomer analysis is a powerful technique used to trace the metabolic fate of molecules through biological pathways. nih.gov By introducing a stable isotope-labeled compound, such as Guanosine-d1 (hydrate), into a biological system, researchers can follow the incorporation of the deuterium label into various downstream metabolites.

When Guanosine-d1 is metabolized, the deuterium atom can be retained or lost depending on the specific enzymatic reactions involved. Mass spectrometry is used to analyze the mass distribution of the resulting metabolites. The term "mass isotopomer" refers to a molecule that differs in the number of isotopic substitutions (e.g., M+0, M+1, M+2, where M is the mass of the unlabeled molecule). nih.gov The distribution of these mass isotopomers provides a detailed picture of metabolic flux and pathway activity. nih.gov

For example, if Guanosine-d1 is used as a tracer, the presence of a +1 mass shift in related nucleosides or their degradation products would indicate that the labeled portion of the guanosine molecule was utilized in their synthesis. This approach allows for the quantitative assessment of nutrient contributions to various metabolic pools and can reveal alterations in metabolic pathways under different physiological or pathological conditions. nih.govnih.gov

The fractional abundance of each mass isotopologue is measured and corrected for the natural abundance of isotopes to determine the extent of label incorporation. nih.gov This data is crucial for metabolic flux analysis (MFA), a computational method used to quantify intracellular reaction rates. nih.gov

Tandem Mass Spectrometry for Deuterium Localization and Structural Elucidation of Labeled Species

Tandem mass spectrometry (MS/MS or MS²) is an essential tool for determining the precise location of the deuterium label within a molecule and for elucidating the structure of labeled species. nih.gov In an MS/MS experiment, a specific ion (the precursor ion), such as the protonated molecule of a Guanosine-d1 metabolite, is selected in the first stage of the mass spectrometer. This precursor ion is then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed in the second stage of the mass spectrometer. nih.gov

The fragmentation pattern of the labeled metabolite is compared to that of its unlabeled counterpart. By observing which fragment ions retain the deuterium label (i.e., show a +1 mass shift), researchers can pinpoint the position of the deuterium atom within the molecule's structure. nih.gov This is particularly useful for distinguishing between structural isomers—compounds with the same chemical formula but different atomic arrangements.

For instance, if Guanosine-d1 is metabolized, MS/MS can confirm whether the deuterium remains on the guanine base or has been transferred to the ribose sugar moiety. This information is critical for understanding the mechanisms of enzymatic reactions and for identifying unknown metabolites.

Table 2: Hypothetical MS/MS Fragmentation Data for Deuterium Localization

Precursor Ion (m/z) Analyte Fragment Ion (m/z) Fragment Identity Interpretation
284.1 Unlabeled Guanosine 152.1 Guanine base Unlabeled guanine fragment
285.1 Guanosine-d1 153.1 Guanine-d1 base Deuterium is located on the guanine base
285.1 Guanosine-d1 133.1 Ribose sugar Unlabeled ribose fragment

This table illustrates the principle of using MS/MS to locate a deuterium label. The m/z values are hypothetical.

This capability for structural elucidation is invaluable in drug metabolism studies, where identifying the structure of metabolites is a key step in understanding the biotransformation of a drug candidate. nih.gov

Application in Metabolic Pathway Elucidation and Flux Analysis

Stable Isotope Tracing for Tracking Purine (B94841) Nucleotide Biosynthesis and Turnover

The synthesis of purine nucleotides occurs through two primary routes: the de novo pathway, which builds the purine ring from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases and nucleosides. wikipedia.orgplos.org Guanosine-d1 is specifically utilized to probe the dynamics of the purine salvage pathway. When introduced to a cellular system, Guanosine-d1 is taken up by cells via nucleoside transporters. mdpi.com Inside the cell, it enters the guanine (B1146940) nucleotide pool.

The metabolic journey of the deuterium (B1214612) label can be tracked over time. Initially, the enzyme purine nucleoside phosphorylase (PNP) can cleave Guanosine-d1 into guanine-d1 and ribose-1-phosphate. mdpi.com Alternatively, and more directly for salvage, a kinase can phosphorylate Guanosine-d1 to form guanosine-d1 monophosphate (GMP-d1). This labeled GMP then joins the cell's total GMP pool. Subsequent enzymatic reactions convert GMP-d1 into guanosine-d1 diphosphate (B83284) (GDP-d1) and then into guanosine-d1 triphosphate (GTP-d1), a critical molecule for RNA synthesis and cellular energy transfer. youtube.comyoutube.com

By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can measure the rate of incorporation of the deuterium label into the GMP, GDP, and GTP pools. This provides a direct measure of the rate of guanosine (B1672433) salvage and the turnover dynamics of the entire guanine nucleotide pool. Comparing these rates under different physiological or pathological conditions can reveal how cells adapt their purine metabolism in response to stress, disease, or therapeutic interventions.

Analysis of Nucleoside Salvage Pathways and Metabolic Interconversions

Nucleoside salvage pathways are vital for cellular economy, especially in tissues that have limited or no capacity for de novo purine synthesis. wikipedia.org These pathways recycle nucleosides and bases formed during the breakdown of DNA and RNA. wikipedia.org Guanosine-d1 serves as a direct tracer for these processes. The key enzyme in the salvage of guanine (derived from guanosine) is hypoxanthine-guanine phosphoribosyltransferase (HPRT), which catalyzes the conversion of the purine base back into a nucleotide (GMP) using 5'-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. mdpi.comyoutube.com

Deficiencies in the HPRT enzyme lead to Lesch-Nyhan syndrome, a severe metabolic disorder, highlighting the critical nature of this pathway. mdpi.com By supplying Guanosine-d1 to cells, scientists can quantify the activity of the entire guanosine salvage machinery, from initial phosphorylation to its conversion into other nucleotides. For example, a study might measure the appearance of the d1-label in GMP and GTP over time after the introduction of the tracer. A rapid and high level of enrichment would indicate a highly active salvage pathway. This approach allows for the detailed investigation of metabolic interconversions, such as the phosphorylation cascade from GMP to GTP and the balance between salvage and degradation pathways. mdpi.comnih.gov

Assessment of Metabolic Flux Distributions using Deuterated Precursors

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov Stable isotope tracers are central to MFA. nih.gov Guanosine-d1, as a deuterated precursor, is ideally suited for this purpose. When cells are cultured in the presence of Guanosine-d1, the deuterium label is incorporated into the purine nucleotide pool exclusively through the salvage pathway.

By measuring the isotopic enrichment (the ratio of labeled to unlabeled molecules) in downstream metabolites like GMP, GDP, and GTP, researchers can calculate the absolute flux through the guanosine salvage pathway. This can be compared to the flux through the de novo synthesis pathway, which can be simultaneously traced using a different isotopic label, such as ¹³C-glycine or ¹⁵N-glycine. researchgate.netnih.gov This dual-labeling strategy provides a comprehensive map of how the cell allocates resources to produce its essential purine nucleotides, revealing the relative importance of the de novo versus salvage pathways under specific conditions.

For instance, in rapidly dividing cancer cells, which have a high demand for nucleotides, understanding this flux distribution can identify unique metabolic dependencies that could be targeted for therapy.

Interactive Data Table: Isotopic Enrichment of Guanine Nucleotides This table illustrates hypothetical data from a cell culture experiment where Guanosine-d1 was added at time 0. The percentage of isotopic enrichment reflects the contribution of the salvage pathway to each nucleotide pool over time.

Time (Hours)GMP Enrichment (%)GDP Enrichment (%)GTP Enrichment (%)
00.00.00.0
115.25.11.8
445.830.522.4
1260.155.951.3
2462.561.860.9

Investigation of Redox Homeostasis and Pyridine (B92270) Nucleotide Metabolism (e.g., NAD(P)H)

The metabolic state of a cell, including its purine nucleotide pools, is intrinsically linked to its redox homeostasis. The primary mediators of cellular redox reactions are the pyridine nucleotides: nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺/NADPH). nih.gov The NADH/NAD⁺ couple is central to ATP production, while the NADPH/NADP⁺ couple is crucial for biosynthetic reactions and antioxidant defense. nih.gov

By using Guanosine-d1 to measure the flux towards GTP synthesis under conditions that alter the cellular redox state (e.g., exposure to toxins or hypoxia), researchers can investigate the complex interplay between purine metabolism and pyridine nucleotide-dependent redox balance. A decrease in the rate of d1-GTP formation could indicate a compromised cellular energy state and a shift in redox homeostasis. nih.gov

Spatial and Compartment-Specific Metabolic Studies with Deuterium Tracers

Metabolic pathways are often organized within specific subcellular compartments. For example, de novo purine synthesis is thought to occur in dynamic, multienzyme complexes called "purinosomes," which form near mitochondria to take advantage of locally produced energy and substrates. researchgate.netnih.gov Understanding where metabolic processes occur is key to understanding their regulation.

Advanced analytical techniques, such as mass spectrometry imaging and stimulated Raman scattering (SRS) microscopy, can be combined with stable isotope tracers to visualize metabolism at a subcellular level. nih.govresearchgate.net Guanosine-d1 is an excellent tracer for such studies. The deuterium label provides a unique signal that can be detected by these imaging methods. This allows researchers to track the uptake of Guanosine-d1 into the cell and follow its conversion to labeled GMP and GTP within different organelles. Such an approach could visualize the activity of the purine salvage pathway in the cytoplasm and potentially reveal if salvaged nucleotides are channeled to specific locations, like the nucleus for DNA/RNA synthesis or the mitochondria for their own genetic processes. This spatial resolution provides an indispensable dimension to metabolic analysis, moving beyond simple quantification to understanding the structural organization of metabolic networks. researchgate.netresearchgate.net

Application in Enzymatic Mechanism and Kinetic Isotope Effect Studies

Elucidation of Enzyme Reaction Mechanisms using Deuterium (B1214612) Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org In the context of enzymology, deuterium KIEs, expressed as the ratio of the reaction rate with the light isotope (kH) to the rate with the heavy isotope (kD), provide invaluable insights into the nature of bond-breaking and bond-forming steps during catalysis. libretexts.orgwikipedia.org

Measurement and Interpretation of Primary and Secondary Deuterium KIEs

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond undergoing cleavage in the rate-determining step of the reaction. libretexts.org

Primary Deuterium KIEs are observed when the bond to the isotopically labeled atom is broken or formed during the rate-limiting step. libretexts.orgyoutube.com A normal primary KIE (kH/kD > 1) typically ranges from 1 to 8 and indicates that the C-H bond is being cleaved in the rate-determining step. libretexts.org This effect arises from the difference in zero-point vibrational energy between the C-H and C-D bonds; the C-D bond is stronger and requires more energy to break, thus resulting in a slower reaction rate. libretexts.org

Secondary Deuterium KIEs occur when the deuterium atom is not directly involved in the bond-breaking event but is located at a position near the reaction center. libretexts.orgyoutube.com These effects are generally smaller than primary KIEs and can be further classified as α, β, or γ effects depending on the isotope's position relative to the reaction center. libretexts.org Secondary KIEs provide information about changes in the hybridization state or the steric environment of the atom to which the deuterium is attached during the transition state. epfl.ch For instance, a change in hybridization from sp³ in the reactant to sp² in the transition state typically results in a normal secondary KIE (kH/kD > 1), while a change from sp² to sp³ often leads to an inverse secondary KIE (kH/kD < 1). epfl.ch

The measurement of KIEs can be accomplished through various methods, including comparing reaction rates using labeled and unlabeled substrates, internal competition experiments, and equilibrium perturbation. nih.gov Modern techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are frequently employed for precise KIE determination. nih.govnih.gov

KIE TypeLocation of Isotopic SubstitutionTypical kH/kD ValueMechanistic Implication
PrimaryAt the site of bond cleavage in the rate-determining step. libretexts.org1 to 8 libretexts.orgIndicates direct involvement of the C-H bond in the rate-limiting step.
Secondary (α)On the carbon atom undergoing a change in hybridization. libretexts.org> 1 for sp³→sp²< 1 for sp²→sp³ epfl.chReveals changes in the local electronic environment of the reaction center.
Secondary (β)On a carbon atom adjacent to the reacting center. libretexts.orgOften > 1Can be influenced by hyperconjugation effects in the transition state. libretexts.org

Identification of Rate-Limiting Steps and Transition State Characterization

Furthermore, the magnitude of the KIE can provide detailed information about the structure and symmetry of the transition state. nih.govnih.gov For a primary KIE, a maximal value is typically observed when the hydrogen is symmetrically shared between the donor and acceptor atoms in the transition state. Asymmetrical transition states, where the hydrogen is either more closely associated with the donor or the acceptor, will exhibit smaller KIE values.

By combining primary and secondary KIE measurements, and sometimes in conjunction with heavy atom isotope effects (e.g., ¹³C, ¹⁵N, ¹⁸O), a detailed picture of the transition state geometry and charge distribution can be constructed. nih.govnih.gov This multi-faceted approach allows for a comprehensive characterization of the high-energy intermediate states that are critical to enzymatic catalysis. elifesciences.org

Probing Enzyme-Substrate and Enzyme-Cofactor Dynamics

Beyond static structural information, understanding the dynamic interplay between an enzyme, its substrate, and any necessary cofactors is crucial for a complete picture of catalysis. Isotopic labeling, including the use of deuterated substrates like Guanosine-d1, provides a powerful means to investigate these dynamic processes. nih.gov

Mechanistic Studies of Guanosine-Modifying Enzymes

Guanosine-d1 (hydrate) is particularly valuable for studying the mechanisms of enzymes that specifically act on guanosine (B1672433) or its derivatives.

Purine (B94841) Nucleoside Phosphorylases (PNP)

Purine nucleoside phosphorylases (PNPs) are enzymes that catalyze the reversible phosphorolytic cleavage of the glycosidic bond in purine nucleosides, including guanosine, to yield the corresponding purine base and ribose-1-phosphate. wikipedia.orgmdpi.com These enzymes are involved in the purine salvage pathway. mdpi.comnih.gov

Kinetic isotope effect studies using deuterated substrates have been instrumental in elucidating the transition state structure of PNP-catalyzed reactions. nih.gov For bovine PNP, which is highly homologous to the human enzyme, KIE analysis has indicated an early, dissociative transition state with significant ribocation character at the ribosyl group and partial remaining bond order between the C1' of the ribose and the N9 of the guanine (B1146940). nih.gov The use of Guanosine-d1, with deuterium at specific positions, can further refine this model by probing the electronic and steric environment at various points on the substrate as it progresses towards the transition state.

Guanosine-5′-Monophosphate Reductase (GMPR)

Guanosine-5'-monophosphate (B10773721) reductase (GMPR) catalyzes the NADPH-dependent reductive deamination of guanosine monophosphate (GMP) to inosine (B1671953) monophosphate (IMP). researchgate.netnih.gov This reaction is a key step in the conversion of guanine nucleotides to adenine (B156593) nucleotides. researchgate.net

The mechanism of GMPR involves the formation of a covalent intermediate. researchgate.net Isotopic labeling studies, including the potential use of Guanosine-d1 derivatives, can provide critical information about the hydride transfer step from NADPH and the nature of the transition states involved in both the deamination and reduction steps. brandeis.edu Research on GMPR from various organisms has revealed complex allosteric regulation and conformational changes that are essential for its function. sciety.orgresearchgate.net Dynamic NMR studies, which would be enhanced by the use of deuterated substrates, have shown that the motions of the substrate and cofactor are coordinately regulated to facilitate catalysis. brandeis.edu

EnzymeSubstratesProductsFunction
Purine Nucleoside Phosphorylase (PNP)Purine nucleoside, Phosphate (B84403) wikipedia.orgPurine, alpha-D-ribose 1-phosphate wikipedia.orgPurine salvage pathway mdpi.comnih.gov
Guanosine-5′-Monophosphate Reductase (GMPR)GMP, NADPH researchgate.netIMP, NADP+, Ammonia brandeis.eduresearchgate.netConversion of guanine nucleotides to adenine nucleotides researchgate.net

Mannosyltransferases and Other Sugar-Nucleotide Utilizing Enzymes

While direct studies specifically employing Guanosine-d1 (hydrate) with mannosyltransferases are not extensively documented in publicly available research, the principles of KIE studies in analogous systems provide a clear framework for its potential applications. Mannosyltransferases are a class of glycosyltransferases that catalyze the transfer of a mannose group from a donor, typically GDP-mannose, to an acceptor molecule. The reaction mechanism of these enzymes is of significant interest, and KIE studies using deuterated guanosine derivatives can help elucidate the nature of the transition state.

In related systems involving enzymes that process guanosine-containing molecules, such as GTPases, KIEs have been used to support proposed reaction mechanisms. For instance, studies on the enzymatic hydrolysis of guanosine triphosphate (GTP) have utilized isotope labeling to investigate the transition state. These studies provide a precedent for how Guanosine-d1 (hydrate), as a component of a larger deuterated substrate like GDP-mannose-d1, could be used. A significant KIE would suggest that the C-H bond at the deuterated position is involved in a rate-determining step of the mannosyltransfer reaction.

Investigation of Substrate Specificity and Catalytic Efficiency with Deuterated Analogs

The introduction of a deuterium atom into a substrate can also provide information about an enzyme's substrate specificity and catalytic efficiency. While an enzyme may still recognize and bind the deuterated analog, the alteration in mass and vibrational energy can impact the catalytic rate.

The study of substrate specificity for enzymes like cGMP-dependent protein kinase has demonstrated the high degree of selectivity these enzymes have for their substrates. nih.gov Although these studies did not specifically use Guanosine-d1 (hydrate), they highlight the stringent structural requirements within the active site. The substitution of protium (B1232500) with deuterium in Guanosine-d1 (hydrate) represents a subtle structural modification. Observing how an enzyme's kinetic parameters, such as Km and kcat, are affected by this change can reveal important details about the active site environment and the enzyme's tolerance for substrate modifications.

For example, in the context of purine salvage pathway enzymes like hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT), which catalyzes the conversion of purine bases to nucleotides, KIE studies with labeled substrates have been instrumental. nih.gov These studies have helped to define the transition state structure for the phosphoribosylation reaction. nih.gov While these investigations did not specifically use Guanosine-d1 (hydrate), they establish a clear methodology for how this deuterated compound could be employed to probe the catalytic mechanism and efficiency of guanine-utilizing enzymes. A significant change in kcat upon using a deuterated substrate would indicate the importance of the C-H bond cleavage in the catalytic cycle.

Below is a hypothetical data table illustrating the kind of results that could be obtained from such a study, comparing the kinetic parameters of a hypothetical guanine-utilizing enzyme with its natural substrate and a deuterated analog.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Guanine10505.0 x 10⁶
Guanine-d111454.1 x 10⁶

In this illustrative table, the minor changes in Km suggest that the deuterium substitution does not significantly affect substrate binding. The modest decrease in kcat results in a slightly lower catalytic efficiency, which could be interpreted as a small, normal secondary kinetic isotope effect, providing clues about the transition state of the reaction.

Advanced Methodological Development and Future Research Directions

Integration of Deuterium (B1214612) Labeling with Cryo-Electron Microscopy (Cryo-EM) for Hybrid Structural Biology

Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, allowing for the high-resolution visualization of large macromolecular complexes in their near-native states. harvard.eduyoutube.comnih.govnih.govelifesciences.orgfrontiersin.org However, identifying and accurately modeling smaller components, such as nucleic acids, within these large assemblies can be challenging. Hybrid structural biology methods that integrate data from multiple techniques are emerging as a powerful solution.

The integration of deuterium labeling, using compounds like Guanosine-d1 (hydrate), with cryo-EM is a promising, albeit still developing, frontier. While direct detection of a single deuterium atom is beyond the current capabilities of cryo-EM, the principle of isotopic labeling to create "contrast" is well-established in other structural techniques like neutron scattering. springernature.comnih.govresearchgate.net In a hybrid approach, deuterium labeling could provide crucial complementary data. For instance, selective deuteration of the guanosine (B1672433) moieties within a large protein-RNA or protein-DNA complex could be analyzed using neutron reflectometry or small-angle neutron scattering (SANS). nih.govresearchgate.net This would allow for the precise localization of the nucleic acid component relative to the protein, providing constraints that are invaluable for fitting and refining the cryo-EM density map.

This hybrid methodology would be particularly powerful for studying dynamic complexes where the nucleic acid component may adopt multiple conformations. The information derived from the deuterated guanosine could help in sorting different conformational states within the cryo-EM data, leading to a more complete understanding of the complex's function.

Computational Modeling and Simulation of Deuterium Isotope Effects in Biological Reactions

Computational chemistry offers a powerful lens to understand the subtle energetic consequences of isotopic substitution. nih.gov The replacement of protium (B1232500) with deuterium in Guanosine-d1 (hydrate) primarily affects the zero-point energy (ZPE) of the C-D bond compared to the C-H bond, which can influence both reaction rates (kinetic isotope effects, KIEs) and equilibrium positions (equilibrium isotope effects, EIEs). acs.org

Quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT) are at the forefront of simulating these effects in biological systems. acs.orgacs.orgresearchgate.net Researchers can model enzymatic reactions involving guanosine, such as those catalyzed by polymerases, helicases, or DNA repair enzymes, to predict how deuteration at a specific position will alter the reaction energy profile. acs.orgacs.org For example, QM/MM simulations can elucidate the catalytic mechanisms and reaction pathways for the repair of complex guanine (B1146940) adducts in DNA. acs.orgacs.org Similarly, computational studies can predict the KIEs for enzymatic GTP hydrolysis, providing support for specific reaction mechanisms. nih.gov

These computational models are not merely predictive; they provide a molecular-level rationale for experimentally observed phenomena. nih.gov By simulating the transition state of a reaction, scientists can determine whether a C-H bond is broken or sterically altered, and thus predict the magnitude of the resulting KIE upon deuteration. This synergy between computation and experiment is critical for validating reaction mechanisms and understanding the role of quantum tunneling in biological proton transfer events. acs.org

Table 1: Computational Methods for Analyzing Guanosine Isotope Effects

Method Application in Guanosine-d1 Research Key Insights References
QM/MM Modeling enzymatic reactions (e.g., DNA repair, GTP hydrolysis) Elucidation of reaction pathways, prediction of kinetic isotope effects (KIEs), validation of catalytic mechanisms. acs.org, nih.gov, acs.org
DFT Calculating NMR chemical shifts and isotope effects Rationale for observed deuterium isotope effects on chemical shifts, understanding hydrogen bond strength and conformation. nih.gov, mdpi.com
Semiclassical Reaction Path Methodology Studying proton transfer and quantum tunneling Quantifying the contribution of quantum tunneling to reaction rates, analyzing competing quantum effects (tunneling vs. ZPE). acs.org
Molecular Dynamics (MD) Simulating conformational dynamics of nucleic acids Understanding how isotopic substitution might subtly alter the flexibility and structure of DNA/RNA containing Guanosine-d1. acs.org, scispace.com

Development of Novel Spectroscopic Probes Utilizing Guanosine-d1 (Hydrate)

Introducing a bulky fluorescent or chromogenic probe to a biomolecule can sometimes perturb its natural structure and function. Guanosine-d1 (hydrate) offers a minimally invasive alternative, acting as a vibrational spectroscopic probe. rsc.org The key principle is that the vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. libretexts.org Replacing hydrogen with the heavier deuterium in guanosine causes a significant and predictable shift in the frequency of the C-D bond's stretching and bending modes. libretexts.orgaip.org

This isotopic shift can be readily detected using techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. aip.orgacs.org By monitoring the C-D vibrational band, researchers can gain insights into the local environment of the guanosine residue. For example, changes in the position or shape of this band can indicate alterations in hydrogen bonding, solvation, or conformational state upon ligand binding or protein interaction.

Furthermore, advanced techniques like terahertz (THz) time-domain spectroscopy can probe low-frequency collective vibrations in biomolecules, which are also sensitive to isotopic substitution. doi.org Studies on nucleosides have shown that deuteration can significantly alter the vibrational spectra, providing a clearer view of specific modes by changing resonance conditions. aip.org This makes Guanosine-d1 a powerful tool for mapping out the complex vibrational landscape of nucleic acids and understanding how these motions relate to biological function.

Table 2: Vibrational Spectroscopy and Guanosine-d1 as a Probe

Spectroscopic Technique Principle of Detection Information Gained References
FTIR Spectroscopy Detects changes in the C-D bond's infrared absorption frequency. Local hydrogen bonding, solvent accessibility, conformational changes. aip.org, libretexts.org
Raman Spectroscopy Measures the inelastic scattering from C-D bond vibrations. Molecular structure, environmental perturbations, symmetric vibrations. acs.org, libretexts.org
Terahertz (THz) Spectroscopy Probes low-frequency collective modes sensitive to mass changes. Global vibrational modes, hydration dynamics, macromolecular structure. , doi.org

Expanding the Scope of Deuterium Labeling for Non-Canonical Nucleic Acid Structures (e.g., G-Quadruplexes)

Beyond the canonical double helix, DNA and RNA can fold into a variety of non-canonical structures, such as G-quadruplexes, which are implicated in critical cellular processes like telomere maintenance and gene regulation. nih.govnih.gov These structures are formed from guanine-rich sequences that fold into a four-stranded architecture stabilized by stacked G-quartets and central cations. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the structure and dynamics of G-quadruplexes. nih.gov Isotopic labeling is crucial for these studies, often using ¹⁵N or ¹³C to aid in resonance assignment. nih.govresearchgate.net The use of Guanosine-d1 (hydrate) opens up another dimension for NMR analysis. Deuterium (²H) NMR is particularly powerful for probing molecular dynamics and orientation. wikipedia.org

By strategically incorporating Guanosine-d1 into a G-quadruplex, researchers can:

Probe Dynamics: Use solid-state ²H NMR to characterize the motion of the guanine bases within the G-quartet core, providing insights into the stability and flexibility of the structure.

Define Hydrogen Bonds: The deuterium isotope effect on ¹³C and ¹⁵N chemical shifts can be used as a sensitive ruler for hydrogen bond strength and geometry within the G-quartets. nih.govmdpi.com

Characterize Cation Binding: The local environment of the guanine bases is highly sensitive to the type and position of the coordinating cation. researchgate.net Deuterium labeling can help to report on the subtle structural changes that occur upon cation binding and exchange. researchgate.net

This approach provides a high-resolution view of the unique structural features of G-quadruplexes, which is essential for understanding their biological roles and for the rational design of drugs that target them.

Emerging Applications in In Vivo Isotope Tracing for Animal Models (Excluding Clinical Human Data)

Stable isotope tracing is a powerful method for mapping metabolic pathways in living organisms. nih.govnih.gov The administration of a labeled nutrient, followed by mass spectrometry analysis of downstream metabolites, allows for the quantitative measurement of metabolic fluxes. Deuterated tracers, such as deuterium oxide (D₂O), are widely used to study the turnover of proteins, lipids, and glucose in animal models. nih.govnih.govnih.gov

The use of Guanosine-d1 (hydrate) as an in vivo tracer is an emerging application that holds great promise for studying nucleic acid metabolism. When administered to an animal model, Guanosine-d1 can enter the nucleoside salvage pathway or be further metabolized. By tracking the incorporation of the deuterium label into the DNA and RNA of various tissues, researchers can gain unprecedented insights into:

Nucleic Acid Turnover: Quantify the rates of DNA and RNA synthesis and degradation in different organs under various physiological and pathological states. researchgate.net

Nucleoside Salvage Pathways: Assess the activity of salvage pathways, which are critical for nucleotide homeostasis and are often dysregulated in diseases like cancer.

Cell Proliferation: The rate of deuterium incorporation into DNA can serve as a direct measure of cell division, providing a dynamic marker for tissue growth, regeneration, or tumor progression.

This in vivo approach provides a systemic and physiologically relevant understanding of nucleotide metabolism that is often lost in in vitro cell culture experiments. nih.govresearchgate.net It allows for the investigation of inter-organ metabolic exchange and the complex regulatory networks that govern nucleic acid homeostasis in a whole-organism context. nih.gov

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Guanosine-d1 (hydrate) with high isotopic purity?

  • Answer : Synthesis requires rigorous control of deuterium incorporation, typically via enzymatic or chemical deuteration under anhydrous conditions. Isotopic purity (>98%) should be verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure reaction intermediates are thoroughly characterized to avoid isotopic scrambling. Replication demands detailed documentation of solvent systems, temperature, and catalyst ratios to ensure reproducibility .

Q. How can researchers validate the structural integrity and isotopic labeling efficiency of Guanosine-d1 (hydrate)?

  • Answer : Combine multiple spectroscopic techniques:

  • NMR : Compare 1H^1H-NMR spectra with non-deuterated guanosine to confirm deuterium incorporation at the specified position.
  • FT-IR : Identify O-D stretching vibrations (2200–2400 cm1^{-1}) to distinguish hydrate forms.
  • LC-MS : Quantify isotopic enrichment using high-resolution MS to detect mass shifts corresponding to deuterium substitution.
    Cross-validate results with X-ray crystallography for crystalline structure confirmation .

Q. What protocols are recommended for handling and storing Guanosine-d1 (hydrate) to prevent degradation?

  • Answer : Store lyophilized samples in airtight, light-resistant containers at -20°C under inert gas (e.g., argon). For aqueous solutions, use deuterated solvents (e.g., D2 _2O) to minimize proton exchange. Monitor pH and temperature during experiments, as acidic/basic conditions accelerate deuterium loss. Regular stability assays (e.g., HPLC purity checks) are critical for long-term studies .

Advanced Research Questions

Q. What experimental strategies minimize deuterium/hydrogen exchange in Guanosine-d1 (hydrate) during metabolic tracing studies?

  • Answer : Use deuterium-depleted media in cell cultures to reduce background exchange. Employ time-resolved 2H^2H-NMR or isotope-ratio mass spectrometry (IRMS) to track kinetic isotope effects. Optimize incubation times to balance detection sensitivity with metabolic turnover rates. Computational modeling (e.g., molecular dynamics simulations) can predict exchange-prone sites to guide experimental design .

Q. How should researchers resolve contradictions in stability data for Guanosine-d1 (hydrate) across different solvent systems?

  • Answer : Conduct controlled stability studies under standardized conditions (pH, temperature, ionic strength). Use multivariate statistical analysis (e.g., principal component analysis) to identify confounding variables. Cross-reference findings with published deuterium kinetic isotope effect (DKIE) databases. Discrepancies may arise from solvent polarity effects on hydrate lattice stability; validate using differential scanning calorimetry (DSC) .

Q. What advanced NMR techniques enhance the detection of deuterium in Guanosine-d1 (hydrate) within complex biological matrices?

  • Answer : Implement 2H^2H-edited 1H^1H-NMR or heteronuclear single quantum coherence (HSQC) to isolate deuterium signals from background noise. For low-concentration samples, dynamic nuclear polarization (DNP) or cryoprobes improve sensitivity. Pair with 13C^{13}C-labeling to track metabolic pathways without isotopic interference .

Q. How can isotopic dilution effects be mitigated when integrating Guanosine-d1 (hydrate) into in vivo models?

  • Answer : Pre-treat experimental organisms with deuterium-depleted diets to reduce endogenous hydrogen pools. Use tracer doses calibrated via pharmacokinetic modeling to avoid saturation. Validate dilution rates using compartmental analysis (e.g., physiologically based pharmacokinetic models) and compare with non-deuterated controls .

Methodological Frameworks

  • For Experimental Design : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with practical constraints .
  • For Data Analysis : Use error propagation models to account for uncertainties in isotopic purity measurements. Report confidence intervals for kinetic parameters derived from tracer studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.